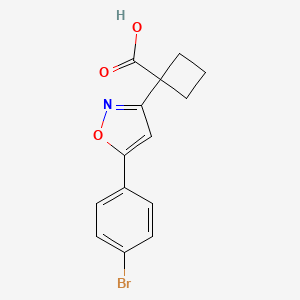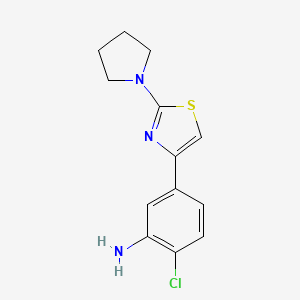![molecular formula C9H7BrN2O2S B11796923 7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)
7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid: is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc in acetic acid.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its heterocyclic structure.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and methylthio groups can enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzofuran derivatives: Used in the development of antimicrobial agents.
Uniqueness: 7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the combination of bromine, sulfur, and nitrogen atoms within its structure, which can impart distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H7BrN2O2S |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2S/c1-15-9-11-6-3-4(8(13)14)2-5(10)7(6)12-9/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LXAOVKFDHBFAIG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(N1)C=C(C=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



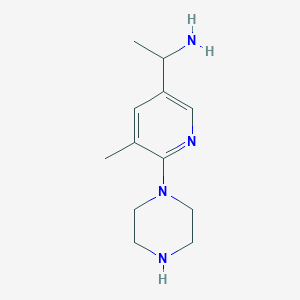
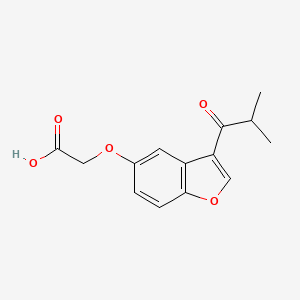
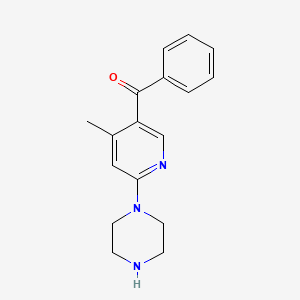
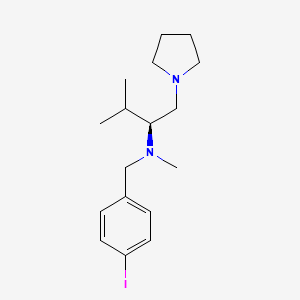

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)

![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
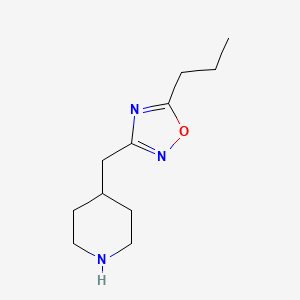
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
